
1,2-Benzenediamine, N,N'-bis(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- is a chemical compound with the molecular formula C12H24N2Si2. It is also known as 1,2-Phenylenediamine, N,N’-di(trimethylsilyl)-. This compound is characterized by the presence of two trimethylsilyl groups attached to the nitrogen atoms of the benzenediamine structure. It is commonly used in organic synthesis and various chemical reactions due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- can be synthesized through the reaction of 1,2-benzenediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like dichloromethane or tetrahydrofuran. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- follows a similar synthetic route but on a larger scale. The process involves the use of larger quantities of reactants and solvents, and the reaction is often carried out in a continuous flow reactor to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used to substitute the trimethylsilyl groups.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with substituted functional groups replacing the trimethylsilyl groups.
科学的研究の応用
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates and protecting groups.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and other medicinal compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection to the nitrogen atoms, allowing selective reactions to occur at specific sites on the molecule. The compound can interact with molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions, depending on the nature of the reaction and the target molecule.
類似化合物との比較
Similar Compounds
- 1,4-Benzenediamine, N,N’-bis(trimethylsilyl)-
- 1,3-Benzenediamine, N,N’-bis(trimethylsilyl)-
- 1,2-Benzenediamine, N,N’-bis(trimethylsilyl)-
Uniqueness
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- is unique due to its specific substitution pattern on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. The presence of the trimethylsilyl groups enhances its stability and allows for the formation of silylated intermediates, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
13435-10-4 |
|---|---|
分子式 |
C12H24N2Si2 |
分子量 |
252.50 g/mol |
IUPAC名 |
1-N,2-N-bis(trimethylsilyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H24N2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10,13-14H,1-6H3 |
InChIキー |
ZHUVIWIIJHUEFI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)NC1=CC=CC=C1N[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
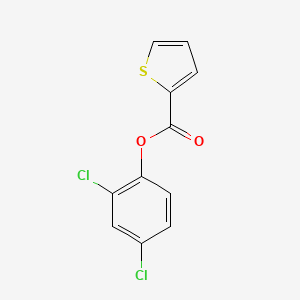
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
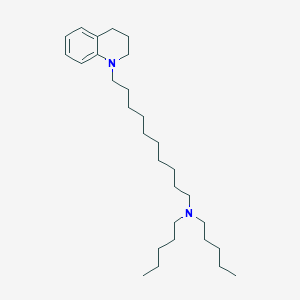
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

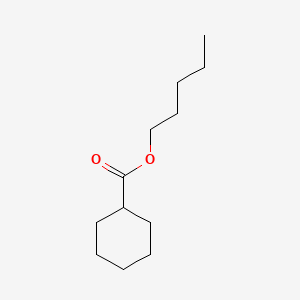
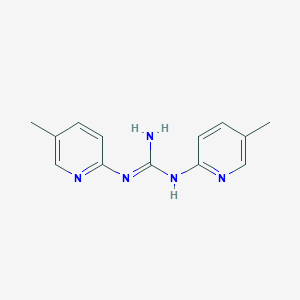
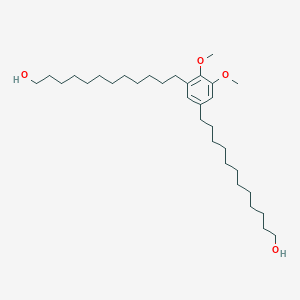
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
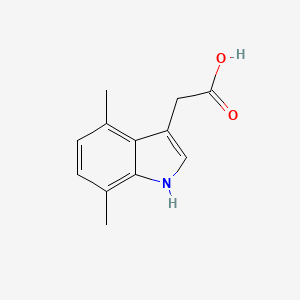
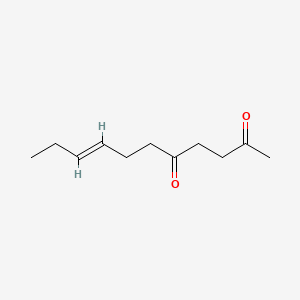
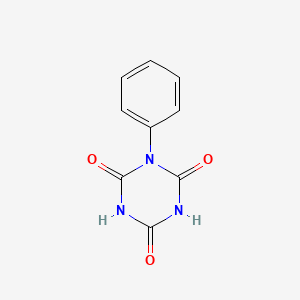
![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)
